molecular formula C15H14O6 B14399385 Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate CAS No. 88036-11-7

Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate

Cat. No.: B14399385
CAS No.: 88036-11-7
M. Wt: 290.27 g/mol
InChI Key: RMJDMLCCNKTZMI-UHFFFAOYSA-N
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Description

Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylic acid.

    Reduction: Formation of 1-hydroxy-8-methoxynaphthalene-2,3-dimethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-8-methoxynaphthalene: A simpler analog lacking the ester groups.

    Dimethyl 1-hydroxy-2-naphthoate: Similar structure but with different substitution patterns.

    1,8-Naphthalenediol: Lacks the methoxy and ester groups.

Uniqueness

Dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88036-11-7

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

dimethyl 1-hydroxy-8-methoxynaphthalene-2,3-dicarboxylate

InChI

InChI=1S/C15H14O6/c1-19-10-6-4-5-8-7-9(14(17)20-2)12(15(18)21-3)13(16)11(8)10/h4-7,16H,1-3H3

InChI Key

RMJDMLCCNKTZMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(C(=C21)O)C(=O)OC)C(=O)OC

Origin of Product

United States

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